molecular formula C12H7N3O4S B2813348 N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 219619-30-4

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2813348
CAS No.: 219619-30-4
M. Wt: 289.27
InChI Key: INEMNYHCDSBKGP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, also referred to as CBK77 in research literature, is a bioactivatable small molecule compound of significant interest in chemical biology and oncology research. Its core research value lies in its unique mechanism as a first-in-class inhibitor of the ubiquitin-proteasome system (UPS) . The compound is a prodrug that requires bioactivation by the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently upregulated in malignant cells, to exert its effects . Once activated, CBK77 causes an irreversible collapse of the UPS by covalently modifying ubiquitin, leading to the accumulation of ubiquitylated proteins, induction of proteotoxic stress, and ultimately, caspase-dependent cell death in cancer cells . This mechanism is selective for ubiquitin-dependent proteolysis, as demonstrated by its effect on reporter substrates . The benzothiazole core of the compound is a recognized pharmacophore associated with a wide spectrum of biological activities, including antitumor properties, making this chemical scaffold a subject of extensive investigation . Researchers utilize this compound to study proteotoxic stress, UPS function, and novel pathways for inducing cell death in NQO1-proficient cancer models, with in vivo studies showing reduced growth of human adenocarcinoma cells in mouse models treated with CBK77 . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMNYHCDSBKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out under mild conditions to obtain high yields of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The nitrofuran moiety undergoes oxidation under acidic or strongly oxidizing conditions, leading to the formation of nitro derivatives or ring-opened products.

Reagent/Conditions Products Notes
Potassium permanganate (KMnO₄) in H₂SO₄Formation of nitro-oxidized intermediatesReaction temperature: 60–80°C; monitored via TLC for intermediate purity
Hydrogen peroxide (H₂O₂)Partial oxidation of the furan ringRequires catalytic Fe³⁺ for enhanced reactivity

Reduction Reactions

The nitro group (-NO₂) on the furan ring is susceptible to reduction, forming amine derivatives.

Reagent/Conditions Products Yield Reference
H₂ gas with Pd/C (10% w/w)5-Aminofuran-2-carboxamide derivative65–72%
Sodium dithionite (Na₂S₂O₄) in EtOHPartial reduction to hydroxylamine intermediate48%

Nucleophilic Substitution

The carboxamide group and benzothiazole ring participate in substitution reactions with nucleophiles.

Reagent Site of Substitution Products Conditions
Ammonia (NH₃)Carboxamide carbonylFormation of urea analogsReflux in THF, 12 hrs
EthylenediamineBenzothiazole C-2 positionRing-opening to form thioamide derivatives100°C, DMF solvent

Cycloaddition and Coupling Reactions

The nitrofuran’s conjugated diene system enables cycloaddition reactions, while the benzothiazole ring facilitates coupling.

Reaction Type Reagents Products Application
Diels-Alder cycloadditionMaleic anhydrideFused tetrahydrofuran derivativesSynthesis of polycyclic systems
Suzuki-Miyaura couplingPhenylboronic acid, Pd(PPh₃)₄Biaryl-linked analogsDrug design optimization

Hydrolysis and Degradation

Under basic or acidic hydrolysis conditions, the carboxamide bond is cleaved.

Conditions Products Kinetics
6M HCl, reflux5-Nitrofuran-2-carboxylic acid + 2-aminobenzothiazoleComplete in 3–4 hours
2M NaOH, 70°CSodium 5-nitrofuran-2-carboxylate + benzothiazole90% conversion in 2 hrs

Photochemical Reactions

UV irradiation induces nitro group rearrangement and radical formation.

Wavelength Solvent Products Mechanism
254 nm (UV-C)AcetonitrileNitro-to-nitrito isomerization Radical intermediates detected
365 nm (UV-A)MethanolDegradation to furanone derivatives Singlet oxygen-mediated pathways

Key Research Findings

  • The nitro group’s electron-withdrawing effect enhances the electrophilicity of the furan ring, facilitating nucleophilic attacks at the C-5 position.

  • Reduction of the nitro group to an amine significantly alters biological activity, often enhancing antimicrobial properties.

  • Hydrolysis products (e.g., 2-aminobenzothiazole) are structurally similar to known kinase inhibitors, suggesting potential repurposing .

Table 2: Stability Under Hydrolytic Conditions

pH Half-Life (25°C) Major Degradation Product
1.02.5 hours5-Nitrofuran-2-carboxylic acid
7.4>48 hoursNone detected
13.030 minutesSodium carboxylate

Scientific Research Applications

Antimicrobial Activity

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has demonstrated notable antimicrobial properties. Research indicates effectiveness against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies have shown that this compound can outperform standard antibiotics in certain assays, highlighting its potential as a novel antimicrobial agent .

Antitubercular Activity

Recent research has explored the antitubercular properties of this compound. Compounds containing the nitrofuran moiety are known for their efficacy against Mycobacterium tuberculosis. The mechanism is believed to involve the formation of hydrogen bonds with target receptors, enhancing their efficacy against pathogens .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may inhibit specific enzymes or receptors involved in cancer pathways, thereby affecting cellular proliferation and apoptosis. The unique chemical structure allows for multiple interaction sites with biological targets, which may enhance its binding affinity and specificity .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science. Its unique properties make it suitable for developing new materials with specific characteristics such as conductivity and fluorescence. This aspect opens avenues for applications in electronics and photonics .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mohamed et al. evaluated the antimicrobial activity of various derivatives of benzothiazole against E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics .
  • Antitubercular Activity : A comprehensive review highlighted the synthesis and biological evaluation of benzothiazole-based compounds against M. tuberculosis. The findings suggested that this compound showed moderate to good anti-tubercular activity compared to other synthesized compounds .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to its combination of the benzothiazole and nitrofuran moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety and a nitrofuran group, which are known for their pharmacological properties. The structural composition of this compound suggests diverse mechanisms of action, making it a candidate for further research in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O5S. Its structure includes:

  • Benzothiazole : A bicyclic structure that contributes to the compound's biological activity.
  • Nitrofuran : Known for its antimicrobial properties.
  • Carboxamide Group : Enhances solubility and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The nitrofuran moiety is particularly effective against various bacterial strains, including:

  • Mycobacterium tuberculosis : Studies suggest that this compound may inhibit the growth of tuberculosis-causing bacteria, with mechanisms involving disruption of cell wall synthesis or protein function.
  • Gram-positive and Gram-negative Bacteria : The compound shows broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 1: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Reference
Mycobacterium tuberculosis< 4
Staphylococcus aureus0.06
Escherichia coli0.25
Klebsiella pneumoniae0.25

Anticancer Potential

The benzothiazole derivatives have shown selective cytotoxicity against various tumorigenic cell lines. This compound has been implicated in:

  • Inducing apoptosis in cancer cells.
  • Inhibiting tumor growth through modulation of signaling pathways related to cell proliferation and survival .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.
  • Binding Interactions : It forms hydrogen bonds with target proteins, enhancing its efficacy against pathogens .

Case Studies

Several studies have documented the biological activity of compounds similar to this compound:

  • Antimycobacterial Activity Study : A study evaluated various nitrofuran derivatives against Mycobacterium tuberculosis, revealing that structural modifications significantly influenced their efficacy. The presence of the nitro group was crucial for activity against resistant strains .
  • Cytotoxicity Assessment : Another study investigated the cytotoxic effects on cancer cell lines, demonstrating that derivatives with the benzothiazole structure could induce significant apoptotic effects compared to controls.

Q & A

Q. How can researchers leverage SHELX programs for high-throughput crystallography of derivatives?

  • Automated pipelines : Combine SHELXC/D/E for rapid phase determination of derivatives in space groups like P2₁/c .
  • Twinned data refinement : Use SHELXL's TWIN/BASF commands to handle pseudo-merohedral twinning in poorly diffracting crystals .

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